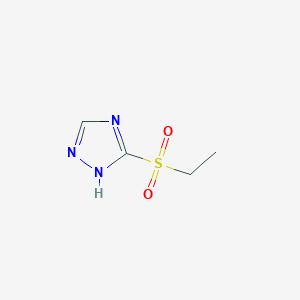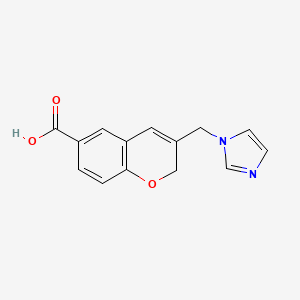
2,2-dimethoxy-2-pyridin-4-ylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxy-2-pyridin-4-ylethanamine is an organic compound that features a pyridine ring substituted with a dimethoxyethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethoxy-2-pyridin-4-ylethanamine typically involves the reaction of pyridine derivatives with dimethoxyethylamine. One common method includes the use of pyridine N-oxides, which react with dimethoxyethylamine under specific conditions to yield the desired product . The reaction conditions often involve the use of catalysts such as copper or nickel to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethoxy-2-pyridin-4-ylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .
Aplicaciones Científicas De Investigación
2,2-Dimethoxy-2-pyridin-4-ylethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mecanismo De Acción
The mechanism by which 2,2-dimethoxy-2-pyridin-4-ylethanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction pathways and inhibition or activation of specific enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Diethoxy-2-pyridin-4-ylethanamine: Similar in structure but with ethoxy groups instead of methoxy groups.
2,2-Dimethoxy-2-pyridin-4-ylpropanamine: Similar but with a propanamine group instead of an ethanamine group.
Uniqueness
2,2-Dimethoxy-2-pyridin-4-ylethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethoxyethylamine group allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2,2-dimethoxy-2-pyridin-4-ylethanamine |
InChI |
InChI=1S/C9H14N2O2/c1-12-9(7-10,13-2)8-3-5-11-6-4-8/h3-6H,7,10H2,1-2H3 |
Clave InChI |
MODGVDCXMCYGAE-UHFFFAOYSA-N |
SMILES canónico |
COC(CN)(C1=CC=NC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


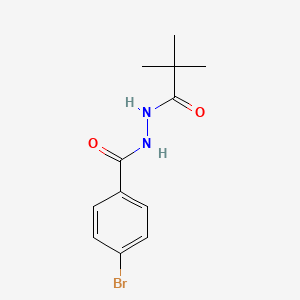
![2-Trichloromethyl-[1,3]dioxane](/img/structure/B8768909.png)
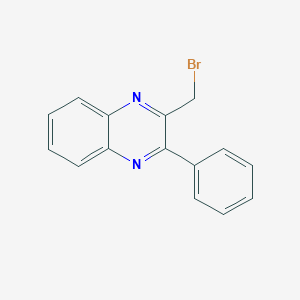
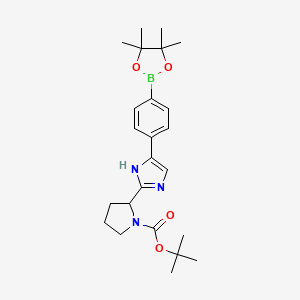
![Benzyl hexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B8768953.png)
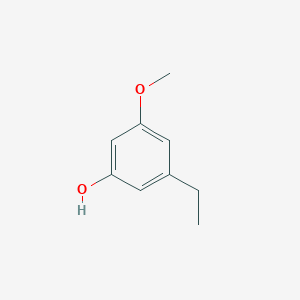
![N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)cyclopropanecarboxamide](/img/structure/B8768960.png)
![Naphtho[1,2-d]thiazole](/img/structure/B8768961.png)
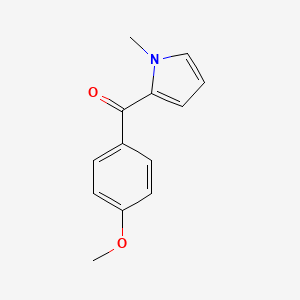
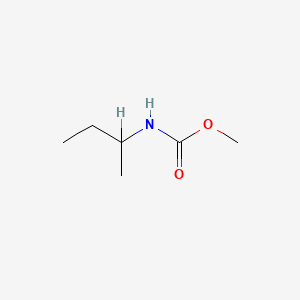
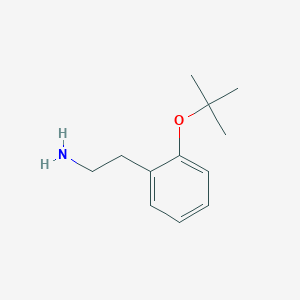
![3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine](/img/structure/B8768983.png)
